molecular formula C23H24N2O4 B5250154 N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine

N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine

Cat. No.: B5250154
M. Wt: 392.4 g/mol
InChI Key: GPNCSTLNRCRZCD-UHFFFAOYSA-N
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Description

N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a 4,5-dimethoxy-2-nitrobenzyl group attached to a 1,2-diphenylethanamine backbone. The presence of the nitrobenzyl group makes it particularly interesting for photochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrobenzyl intermediate. This intermediate can be synthesized from 4,5-dimethoxy-2-nitrobenzyl alcohol, which is obtained through the nitration of 4,5-dimethoxybenzyl alcohol . The final step involves the reaction of the intermediate with 1,2-diphenylethanamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon, and oxidizing agents like potassium permanganate. The reactions typically require controlled temperatures and may involve solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Mechanism of Action

The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine involves the photolysis of the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction that releases the active compound. This process is highly specific and allows for precise spatiotemporal control over the release of the active molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine stands out due to its unique combination of the nitrobenzyl group and the diphenylethanamine backbone

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1,2-diphenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-28-22-14-19(21(25(26)27)15-23(22)29-2)16-24-20(18-11-7-4-8-12-18)13-17-9-5-3-6-10-17/h3-12,14-15,20,24H,13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNCSTLNRCRZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC(CC2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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